molecular formula C15H12N2O4 B12006256 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid CAS No. 57631-59-1

6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid

Cat. No.: B12006256
CAS No.: 57631-59-1
M. Wt: 284.27 g/mol
InChI Key: ALMYTMSGXZFQPU-UHFFFAOYSA-N
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Description

6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C15H12N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 6-chloro-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylate with ethanol in the presence of a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, amines, and substituted pyrimidoquinolines .

Scientific Research Applications

6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid ethyl ester
  • 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid methyl ester
  • Pyrimido[1,2-A]benzimidazoles

Uniqueness

6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

57631-59-1

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

6-ethoxy-1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid

InChI

InChI=1S/C15H12N2O4/c1-2-21-12-7-13-16-8-10(15(19)20)14(18)17(13)11-6-4-3-5-9(11)12/h3-8H,2H2,1H3,(H,19,20)

InChI Key

ALMYTMSGXZFQPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=C(C(=O)N2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

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